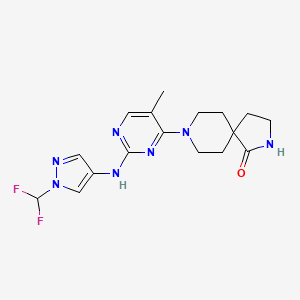
Jak1/tyk2-IN-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Jak1/tyk2-IN-3 is a potent, selective, and orally active dual inhibitor of tyrosine kinase 2 (TYK2) and Janus kinase 1 (JAK1). It exhibits significant anti-inflammatory properties by modulating the expression of genes regulated by TYK2 and JAK1, as well as the formation of Th1, Th2, and Th17 cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Jak1/tyk2-IN-3 involves multiple steps, including the preparation of key intermediates and their subsequent coupling under specific reaction conditions. The synthetic route typically includes:
Formation of Key Intermediates: This involves the preparation of core structures through various organic reactions such as nucleophilic substitution, cyclization, and functional group transformations.
Coupling Reactions: The key intermediates are then coupled using reagents like palladium catalysts under controlled temperature and pressure conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis are employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Jak1/tyk2-IN-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Applications De Recherche Scientifique
Jak1/tyk2-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the JAK-STAT signaling pathway and its role in various chemical processes.
Biology: Employed in research to understand the modulation of immune responses and the development of inflammatory diseases.
Medicine: Investigated for its potential therapeutic effects in treating autoimmune diseases, psoriasis, and other inflammatory conditions.
Industry: Utilized in the development of new pharmaceuticals targeting the JAK-STAT pathway
Mécanisme D'action
Jak1/tyk2-IN-3 exerts its effects by inhibiting the activity of TYK2 and JAK1, which are key components of the JAK-STAT signaling pathway. This pathway is involved in the transmission of signals from cytokine receptors to the nucleus, leading to the expression of genes that regulate immune responses and inflammation. By inhibiting TYK2 and JAK1, this compound reduces the phosphorylation and activation of STAT proteins, thereby modulating the expression of target genes and reducing inflammation .
Comparaison Avec Des Composés Similaires
Jak1/tyk2-IN-3 is unique in its dual inhibition of TYK2 and JAK1, providing a broader range of anti-inflammatory effects compared to compounds that target only one of these kinases. Similar compounds include:
Ruxolitinib: A JAK1/JAK2 inhibitor used for treating myelofibrosis and polycythemia vera.
Tofacitinib: A pan-JAK inhibitor with selectivity towards JAK1, JAK2, and JAK3, used for treating rheumatoid arthritis and other autoimmune diseases.
Deucravacitinib: An allosteric inhibitor of TYK2, approved for treating moderate-to-severe psoriasis
This compound stands out due to its selectivity and potency in inhibiting both TYK2 and JAK1, making it a promising candidate for further research and therapeutic development .
Propriétés
Formule moléculaire |
C17H21F2N7O |
|---|---|
Poids moléculaire |
377.4 g/mol |
Nom IUPAC |
8-[2-[[1-(difluoromethyl)pyrazol-4-yl]amino]-5-methylpyrimidin-4-yl]-2,8-diazaspiro[4.5]decan-1-one |
InChI |
InChI=1S/C17H21F2N7O/c1-11-8-21-16(23-12-9-22-26(10-12)15(18)19)24-13(11)25-6-3-17(4-7-25)2-5-20-14(17)27/h8-10,15H,2-7H2,1H3,(H,20,27)(H,21,23,24) |
Clé InChI |
ROOUYRXCMOACDH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(N=C1N2CCC3(CCNC3=O)CC2)NC4=CN(N=C4)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





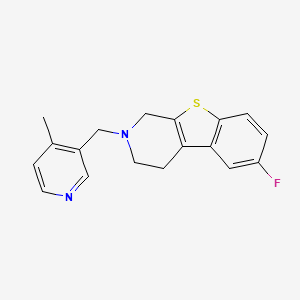
![2,2,2-trifluoro-N-(pyridin-3-ylmethyl)-N-[4-[2-(trideuteriomethoxy)phenoxy]phenyl]ethanesulfonamide;hydrochloride](/img/structure/B12424398.png)
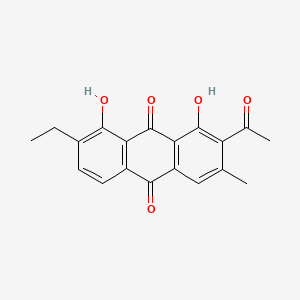


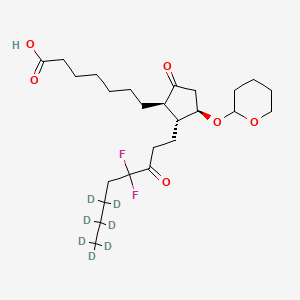
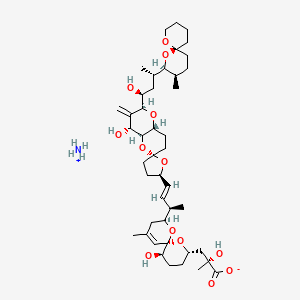
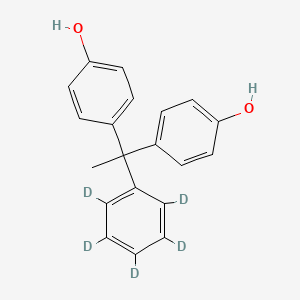


![sodium;(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12424460.png)
